![molecular formula C21H13ClN4OS B2937436 N-(6-氯苯并[d]噻唑-2-基)-4-氰基-N-(吡啶-4-基甲基)苯甲酰胺 CAS No. 923146-44-5](/img/structure/B2937436.png)

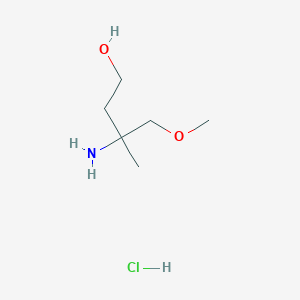

N-(6-氯苯并[d]噻唑-2-基)-4-氰基-N-(吡啶-4-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

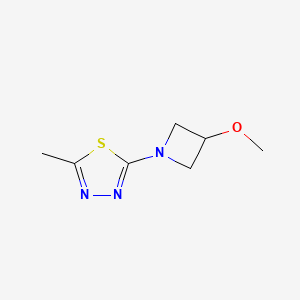

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide” is a compound that has been synthesized and evaluated in various pharmacological studies . It belongs to a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole .

Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined through elemental and spectral data . The compound was found to have a carbon content of 45.86%, hydrogen content of 1.94%, nitrogen content of 20.07%, sulfur content of 15.31%, and chlorine content of 16.94% .科学研究应用

激酶抑制

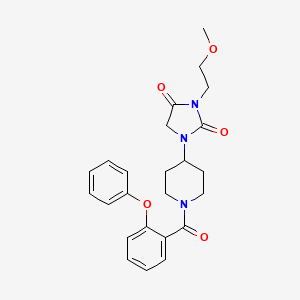

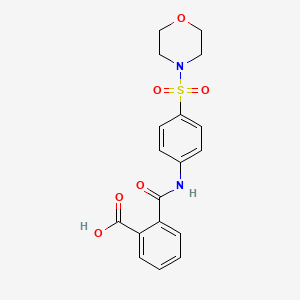

与 N-(6-氯苯并[d]噻唑-2-基)-4-氰基-N-(吡啶-4-基甲基)苯甲酰胺 类似的取代苯甲酰胺已被确定为激酶活性的有效且选择性抑制剂。具体而言,这些化合物抑制血管内皮生长因子受体-2 (VEGFR-2) 激酶活性,表现出与 ATP 的竞争性抑制。这种抑制已被证明在各种体内癌症模型中具有良好的药代动力学特性和强大的疗效,表明在癌症研究中具有潜在应用 (Borzilleri 等人,2006)。

细胞毒活性

对具有与主题化合物相同的结构基序的 N-(吡啶-2-基氨基甲酰硫代)苯甲酰胺衍生物的研究揭示了它们的氧化和随后的环化形成新的环状系统。这些衍生物,特别是当与铜 (II) 离子配位时,已对各种人类癌细胞系表现出显着的细胞毒活性。这表明该化合物的衍生物可能在开发新的抗癌剂方面具有应用 (Adhami 等人,2014)。

钾离子通道开放

已合成与查询化合物在结构上相关的氰胍衍生物,并发现它们充当钾离子通道开放剂。这些化合物在体外使人膀胱细胞超极化并使猪膀胱条松弛,表明在治疗膀胱疾病中具有潜在应用。该系列中最活跃的化合物在猪膀胱不稳定模型中表现出优异的口服生物利用度和显着的体内疗效 (Pérez-Medrano 等人,2007)。

抗菌和杀虫应用

一些衍生物已被探索其抗菌和杀虫活性。例如,基于四氢苯并噻吩部分的某些噻唑和吡唑衍生物的合成和评估显示出有希望的抗菌活性。此外,还评估了这些化合物对棉铃虫斜纹夜蛾的杀虫效果,表明在农业害虫控制中具有潜在应用 (Gouda 等人,2010)。

作用机制

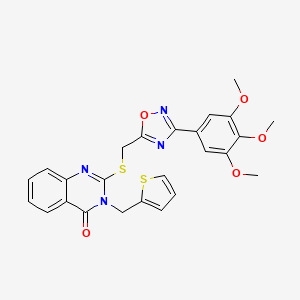

Target of Action

The primary targets of this compound are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain .

Result of Action

The inhibition of COX enzymes leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, making the compound potentially useful as an anti-inflammatory and analgesic agent .

未来方向

生化分析

Biochemical Properties

The anti-inflammatory activity of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Cellular Effects

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide has been shown to have significant anti-inflammatory and analgesic activities . It has been found to have a low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs .

Molecular Mechanism

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . The anti-inflammatory effects of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide are therefore seen to be mediated via inhibition of COX-2 .

属性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN4OS/c22-17-5-6-18-19(11-17)28-21(25-18)26(13-15-7-9-24-10-8-15)20(27)16-3-1-14(12-23)2-4-16/h1-11H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPFQYBDKOQYGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1,3-Benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2937353.png)

![N-([2,4'-bipyridin]-4-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2937355.png)

![N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B2937361.png)

![5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2937365.png)

![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)

![4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2937367.png)

![ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B2937374.png)